1-Tert-butoxy-4-methyl-2-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

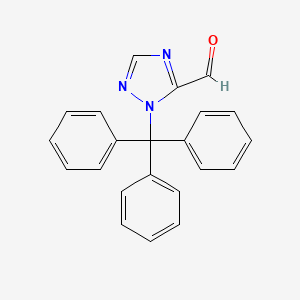

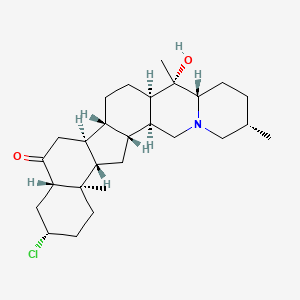

1-Tert-butoxy-4-methyl-2-nitrobenzene is a chemical compound with the molecular formula C11H15NO3 . It is a derivative of nitrobenzene, where a tert-butoxy group and a methyl group are attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of 1-Tert-butoxy-4-methyl-2-nitrobenzene consists of a benzene ring with a tert-butoxy group, a methyl group, and a nitro group attached . The exact mass of the molecule is 209.10519334 g/mol .Aplicaciones Científicas De Investigación

Asymmetric Synthesis via Sulfinimines

1-Tert-butoxy-4-methyl-2-nitrobenzene: plays a crucial role in asymmetric synthesis. Specifically, it serves as a chiral inductor in the stereoselective synthesis of amines and their derivatives. The enantiopure tert-butanesulfinamide, derived from this compound, has gained prominence over the last two decades. Researchers have harnessed its efficacy to create structurally diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines. These heterocycles often form the core structure of natural products and therapeutically relevant compounds .

Antimicrobial Activity

Although not directly related to the compound itself, studies have explored the antimicrobial properties of certain derivatives. For instance, researchers have evaluated the antimicrobial activities of compounds derived from tert-butanesulfinamide. These investigations typically employ methods such as the disc diffusion assay to measure zones of inhibition .

Chiral Separation

In drug development, chiral purity is critical. Researchers have investigated the separation of chiral (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid (abbreviated as (2S,4S)-TBMP) from mixed (2S,4S)-TBMP and (2S,4R)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid (abbreviated as (2S,4R)-TBMP). The successful separation of these intermediates is crucial for the synthesis of anti-HCV drugs .

Binary Liquid Mixtures

1-Tert-butoxy-4-methyl-2-nitrobenzene has been studied in binary liquid mixtures. Researchers have measured density (ρ) and speed of sound (u) in mixtures with other compounds, such as dipropylamine, diethylamine, and triethylamine. These investigations provide insights into intermolecular interactions and thermodynamic properties .

Propiedades

IUPAC Name |

4-methyl-1-[(2-methylpropan-2-yl)oxy]-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8-5-6-10(15-11(2,3)4)9(7-8)12(13)14/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDINFAXPXAYFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)(C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702577 |

Source

|

| Record name | 1-tert-Butoxy-4-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butoxy-4-methyl-2-nitrobenzene | |

CAS RN |

142596-55-2 |

Source

|

| Record name | 1-tert-Butoxy-4-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Diazabicyclo[3.2.1]octan-2-one,(1R)-(9CI)](/img/structure/B582949.png)

![2H,6H-Pyrido[1,2-e][1,2,5]oxadiazine](/img/structure/B582951.png)

![[1,2]Thiazolo[3,4-c]pyridine](/img/structure/B582956.png)